molecular formula C15H13N3O3S B2975674 N-(3-methoxyphenyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide CAS No. 851945-17-0

N-(3-methoxyphenyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide

Cat. No. B2975674
CAS RN: 851945-17-0
M. Wt: 315.35
InChI Key: OXPXACSFCQFTOO-UHFFFAOYSA-N
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Description

This compound belongs to the class of organic compounds known as thiazolopyrimidines. These are aromatic heterocyclic compounds containing a thiazole ring fused to a pyrimidine ring. Thiazolopyrimidines have been proven to have antiviral, anticancer, antioxidant, and antimicrobial activity .


Molecular Structure Analysis

The molecular structure of this compound includes a thiazole ring fused to a pyrimidine ring, with a methoxyphenyl group and a carboxamide group attached. The exact structure would need to be confirmed with techniques such as mass spectra, 1HNMR, 13CNMR, and X-Ray diffraction analysis .

Scientific Research Applications

Synthesis and Chemical Properties

  • Novel Heterocyclic Compounds Synthesis : A study by Abu-Hashem et al. (2020) focused on the synthesis of novel heterocyclic compounds derived from visnaginone and khellinone, leading to the creation of N-(thiazolo[3, 2-a]pyrimidine)-3-methylbenzo-difuran-2-carboxamide derivatives. These compounds were evaluated for their analgesic and anti-inflammatory activities, highlighting the versatility of thiazolopyrimidine derivatives in medicinal chemistry (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

  • Cytotoxicity Evaluation : Hassan, Hafez, and Osman (2014) synthesized pyrazolo[1,5-a]pyrimidine derivatives, exploring their cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells. This study illustrates the potential of modifying the thiazolopyrimidine structure to target specific biological activities (Hassan, Hafez, & Osman, 2014).

Biological Applications

  • Anti-Inflammatory Activity : Tozkoparan et al. (1998) synthesized and characterized 2-benzylidene-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylic acid methyl esters, assessing their anti-inflammatory activity through the carrageenan hind paw edema test. The study identified compounds with significant anti-inflammatory potential, showcasing the therapeutic applications of thiazolopyrimidine derivatives (Tozkoparan, Ertan, Krebs, Läge, Kelicen, & Demirdamar, 1998).

  • Antidiabetic Screening : Lalpara et al. (2021) embarked on the synthesis and in vitro antidiabetic screening of novel dihydropyrimidine derivatives, highlighting the potential use of thiazolopyrimidine structures in developing antidiabetic agents. The study provides insight into the versatility of these compounds in addressing different health conditions (Lalpara, Vachhani, Hadiyal, Goswami, & Dubal, 2021).

Mechanism of Action

Future Directions

The future research directions for this compound could involve further exploration of its potential neuroprotective and anti-inflammatory properties . Additionally, more research could be done to fully understand its mechanism of action and to optimize its synthesis process.

properties

IUPAC Name

N-(3-methoxyphenyl)-3-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O3S/c1-9-8-22-15-16-7-12(14(20)18(9)15)13(19)17-10-4-3-5-11(6-10)21-2/h3-8H,1-2H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXPXACSFCQFTOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC2=NC=C(C(=O)N12)C(=O)NC3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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